molecular formula C23H20N4O3 B11665811 3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665811
M. Wt: 400.4 g/mol
InChI Key: PUSHMAHMWCERBV-ZVHZXABRSA-N
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Description

3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an ethoxyphenyl group, and a hydroxynaphthalenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide in the presence of a base, such as potassium carbonate.

    Condensation with 2-hydroxynaphthaldehyde: The final step involves the condensation of the ethoxyphenyl-pyrazole intermediate with 2-hydroxynaphthaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic activity. Additionally, the compound’s structural features allow it to interact with various cellular pathways, potentially leading to changes in cell signaling and gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(3-methoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

These compounds share similar core structures but differ in the substituents attached to the phenyl and naphthalenyl rings. The unique combination of functional groups in 3-(3-ethoxyphenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-2-30-17-8-5-7-16(12-17)20-13-21(26-25-20)23(29)27-24-14-19-18-9-4-3-6-15(18)10-11-22(19)28/h3-14,28H,2H2,1H3,(H,25,26)(H,27,29)/b24-14+

InChI Key

PUSHMAHMWCERBV-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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